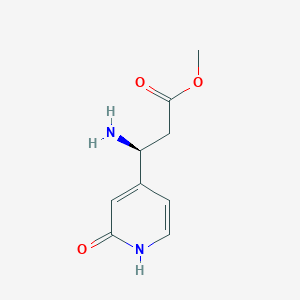
4-bromo-N-methyl-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-methyl-3-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-3-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, is first nitrated to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitrated product is then brominated at the 4-position using bromine or a bromine source such as N-bromosuccinimide.
Methylation: Finally, the amino group is methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-methyl-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-bromo-N-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-methyl-3-nitroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.
N-methyl-4-nitroaniline: Similar structure but lacks the bromine atom.
4-methyl-3-nitroaniline: Similar structure but lacks the bromine atom and has a methyl group on the ring instead of the nitrogen.
Uniqueness
4-bromo-N-methyl-3-nitroaniline is unique due to the presence of both the bromine atom and the nitro group on the aromatic ring, along with the methyl group on the nitrogen. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
4-bromo-N-methyl-3-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |
Clave InChI |
BAKOIRMUBHHCTJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)





![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)
